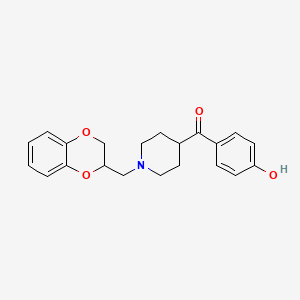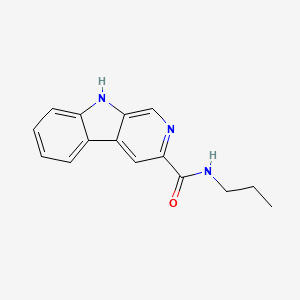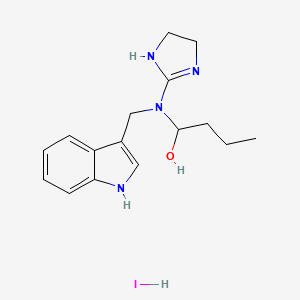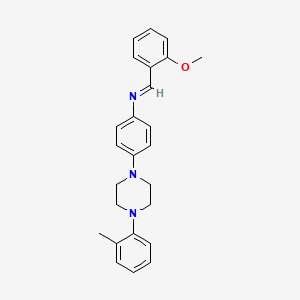methylene]- CAS No. 74906-21-1](/img/structure/B14439254.png)
Propanedinitrile, [[(4-methylphenyl)amino](methylthio)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(4-methylphenyl)aminomethylene]- is a complex organic compound with a unique structure that includes a propanedinitrile core substituted with a 4-methylphenylamino and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(4-methylphenyl)aminomethylene]- typically involves the reaction of 4-methylphenylamine with a suitable methylthio-substituted precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with careful monitoring of reaction parameters to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [(4-methylphenyl)aminomethylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Applications De Recherche Scientifique
Propanedinitrile, [(4-methylphenyl)aminomethylene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanedinitrile, [(4-methylphenyl)aminomethylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Cyanoacetonitrile: Another nitrile compound with a different substitution pattern.
Dicyanomethane: A related compound with two nitrile groups.
Uniqueness
Propanedinitrile, [(4-methylphenyl)aminomethylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-methylphenylamino group and a methylthio group makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of propanedinitrile, [(4-methylphenyl)aminomethylene]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
74906-21-1 |
|---|---|
Formule moléculaire |
C12H11N3S |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
2-[(4-methylanilino)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N3S/c1-9-3-5-11(6-4-9)15-12(16-2)10(7-13)8-14/h3-6,15H,1-2H3 |
Clé InChI |
GSFPXZADXAFWIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=C(C#N)C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium](/img/structure/B14439174.png)

![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)











